REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.OS(O)(=O)=O.[C:20]([O-])(O)=O.[Na+]>CO>[I:1][C:2]1[C:3]([C:12]([O:14][CH3:20])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3|
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Name
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|
Quantity
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6.5 g
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Type
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reactant
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Smiles
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IC=1C(=CC2=CC=CC=C2C1)C(=O)O
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resultant heterogeneous mixture was refluxed for 13 hr
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Duration
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13 h
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Type
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CUSTOM
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Details
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the volatile component was removed in vacuo
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Type
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CUSTOM
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Details
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The residue was partitioned between water (50 mL) and EtOAc (300 mL)
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Type
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WASH
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Details
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The organic layer was washed with Na2S2O3 solution (4.2 g +50 mL of water) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC2=CC=CC=C2C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |